Terazosin (piperazine D8)
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Overview
Description
Terazosin (piperazine D8) is a quinazoline derivative and an alpha-1-selective adrenergic blocking agent. It is primarily used for the treatment of symptomatic benign prostatic hyperplasia and hypertension. The compound works by relaxing the smooth muscles in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, resulting in Terazosin .
Industrial Production Methods: An improved process for the preparation of Terazosin hydrochloride dihydrate involves the preparation of Terazosin base by reacting piperazine with 2-furoyl chloride, followed by catalytic hydrogenation. The intermediate is then reacted with 2-chloro-6,7-dimethoxyquinazolin-4-amine under specific conditions to yield Terazosin hydrochloride dihydrate .
Chemical Reactions Analysis
Types of Reactions: Terazosin undergoes various chemical reactions, including:
Oxidation: Terazosin can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Terazosin can undergo substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products
Properties
Molecular Formula |
C19H25N5O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 |
InChI Key |
VCKUSRYTPJJLNI-YEBVBAJPSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4CCCO4)([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC |
Origin of Product |
United States |
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